[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid
Overview
Description
[1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid: is a complex organic compound that belongs to the class of piperidine and piperazine derivatives. This compound is characterized by its unique structure, which includes two aromatic rings substituted with methoxy and methyl groups, connected through piperidine and piperazine moieties. The presence of oxalic acid indicates that it is likely in the form of a salt, enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone typically involves multiple steps:
Formation of the Piperidine Intermediate: The initial step involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine under basic conditions to form the piperidine intermediate.
Formation of the Piperazine Intermediate: Concurrently, 2,3-dimethylphenylamine reacts with piperazine to form the piperazine intermediate.
Coupling Reaction: The two intermediates are then coupled using a suitable coupling agent such as carbodiimide to form the final product.
Oxalic Acid Addition: The final step involves the addition of oxalic acid to form the oxalate salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be used as a ligand in receptor studies due to its piperidine and piperazine moieties, which are known to interact with various biological targets.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities, such as analgesic, anti-inflammatory, or antipsychotic effects.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The piperidine and piperazine moieties are known to bind to various receptors, potentially modulating their activity. This interaction can influence signaling pathways, leading to the compound’s observed effects. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
[1-(3,4-Dimethoxyphenyl)piperazine]: Shares the dimethoxyphenyl and piperazine moieties but lacks the piperidine component.
[4-(2,3-Dimethylphenyl)piperazine]: Contains the dimethylphenyl and piperazine moieties but lacks the piperidine and methanone components.
Uniqueness
The uniqueness of [1-[(3,4-Dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone lies in its combined structure, which allows for diverse chemical reactivity and potential biological activity. The presence of both piperidine and piperazine moieties, along with the methoxy and methyl substitutions, provides a versatile framework for further functionalization and application.
Properties
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O3.C2H2O4/c1-20-6-5-7-24(21(20)2)29-14-16-30(17-15-29)27(31)23-10-12-28(13-11-23)19-22-8-9-25(32-3)26(18-22)33-4;3-1(4)2(5)6/h5-9,18,23H,10-17,19H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHYVHCXCZUCDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCN(CC3)CC4=CC(=C(C=C4)OC)OC)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H39N3O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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